molecular formula C20H16ClN3O3 B2599738 N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946304-06-9

N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2599738
CAS No.: 946304-06-9
M. Wt: 381.82
InChI Key: IOWDCHPKUUFQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CCDC106, is a chemical compound that belongs to the dihydropyridine family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential targets for the treatment of several diseases, such as Alzheimer's disease, glaucoma, and cancer.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not well-understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. The exact binding mode and the interactions involved in the inhibition process are still under investigation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit cytotoxic activity against several cancer cell lines, indicating its potential application as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several advantages as a research tool. It is a relatively easy compound to synthesize, and its purity can be confirmed using various analytical techniques. Additionally, this compound exhibits potent inhibitory activity against several enzymes, making it a useful tool for enzyme inhibition studies. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Several future directions can be explored for N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One potential direction is to investigate its potential as an anticancer agent in vivo using animal models. Additionally, the binding mode and the interactions involved in the inhibition process can be further investigated using computational methods. Furthermore, the potential of this compound as a drug candidate for the treatment of Alzheimer's disease, glaucoma, and other diseases can be explored using in vitro and in vivo models.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method is relatively simple, and its purity can be confirmed using various analytical techniques. This compound exhibits potent inhibitory activity against several enzymes, making it a useful tool for enzyme inhibition studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various diseases.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of 2-chlorobenzylamine with 2-carbamoylphenylacetic acid, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained after the hydrolysis of the ethyl ester group using sodium hydroxide. The overall yield of this compound is approximately 40%, and the purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-16-9-3-1-6-13(16)12-24-11-5-8-15(20(24)27)19(26)23-17-10-4-2-7-14(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWDCHPKUUFQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.